Target
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Overview
Description
The compound “Target” is a hypothetical chemical entity used for illustrative purposes in various scientific and educational contexts. It serves as a model compound to demonstrate various chemical principles, synthetic methods, and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Target” can be achieved through several synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated carbonyl compound. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of “this compound” might involve large-scale batch reactors or continuous flow reactors to ensure consistent quality and yield. The process would be optimized for:
High yield: Using excess reactants and optimized reaction conditions
Purity: Employing purification techniques such as distillation or recrystallization
Cost-effectiveness: Utilizing cost-effective raw materials and energy-efficient processes
Chemical Reactions Analysis
Types of Reactions
“Target” undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous solution
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Hydroxyl or cyano derivatives
Scientific Research Applications
“Target” is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a model compound in studying reaction mechanisms and kinetics.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a reference compound in drug discovery.
Industry: In the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism by which “Target” exerts its effects depends on its specific chemical structure and functional groups. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Forming stable covalent bonds with active sites of enzymes.
Non-covalent interactions: Engaging in hydrogen bonding, van der Waals forces, and ionic interactions with receptors or other biomolecules.
Pathways involved: Modulating biochemical pathways by inhibiting or activating specific enzymes or receptors.
Properties
CAS No. |
75217-24-2 |
---|---|
Molecular Formula |
C32H40Cl2N3O6PS |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
InChI Key |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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